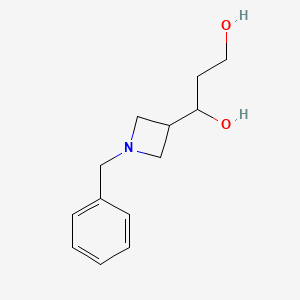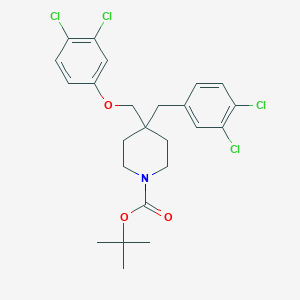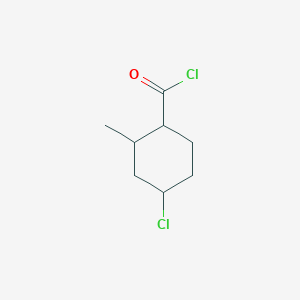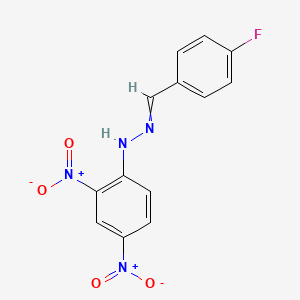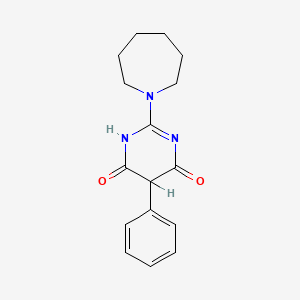
Methyl 15-ethylheptadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 15-ethylheptadecanoate: is an organic compound with the molecular formula C20H40O2 . It is an ester derived from heptadecanoic acid and methanol. This compound is characterized by its long carbon chain and the presence of an ethyl group at the 15th carbon position, making it a branched fatty acid methyl ester.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 15-ethylheptadecanoate can be synthesized through the esterification of 15-ethylheptadecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves the transesterification of triglycerides containing 15-ethylheptadecanoic acid with methanol. This process is catalyzed by either an acid or a base, with sodium methoxide being a common choice for base-catalyzed reactions. The reaction is conducted at elevated temperatures and pressures to achieve high yields.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Methyl 15-ethylheptadecanoate can undergo oxidation reactions, particularly at the ethyl group and the terminal methyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The ester group in this compound can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Applications De Recherche Scientifique
Methyl 15-ethylheptadecanoate has several applications in scientific research:
Chemistry: It is used as a reference standard in gas chromatography for the analysis of fatty acid methyl esters.
Biology: It serves as a model compound for studying the metabolism of branched-chain fatty acids in biological systems.
Medicine: Research on this compound includes its potential use as a biomarker for certain metabolic disorders.
Industry: It is utilized in the production of biodiesel and as a lubricant additive due to its favorable physical properties.
Mécanisme D'action
The mechanism of action of methyl 15-ethylheptadecanoate involves its interaction with enzymes that metabolize fatty acids. It is primarily metabolized by fatty acid synthase and other related enzymes, leading to the formation of various metabolites that participate in cellular energy production and lipid biosynthesis.
Comparaison Avec Des Composés Similaires
Methyl heptadecanoate: Similar in structure but lacks the ethyl group at the 15th carbon position.
Methyl 15-methylheptadecanoate: Contains a methyl group instead of an ethyl group at the 15th carbon position.
Methyl stearate: A straight-chain fatty acid methyl ester without any branching.
Uniqueness: Methyl 15-ethylheptadecanoate is unique due to the presence of the ethyl group at the 15th carbon position, which imparts distinct physical and chemical properties compared to its straight-chain and other branched counterparts. This branching can affect its melting point, solubility, and reactivity, making it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
55124-96-4 |
|---|---|
Formule moléculaire |
C20H40O2 |
Poids moléculaire |
312.5 g/mol |
Nom IUPAC |
methyl 15-ethylheptadecanoate |
InChI |
InChI=1S/C20H40O2/c1-4-19(5-2)17-15-13-11-9-7-6-8-10-12-14-16-18-20(21)22-3/h19H,4-18H2,1-3H3 |
Clé InChI |
QZZDNGBEDAGNHK-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)CCCCCCCCCCCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 8-(chloromethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13950527.png)

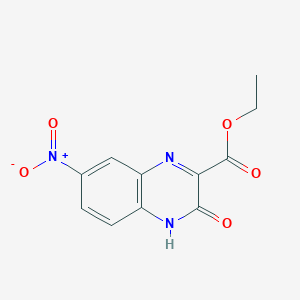
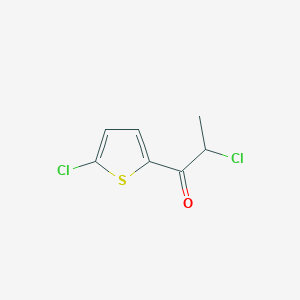
![2-Amino-1-(7-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B13950571.png)


